(s)-2-Amino-2-(thiazol-2-yl)ethanol

Chiral Synthesis β-Lactam Antibiotics Enantiomeric Purity

This (S)-2-Amino-2-(thiazol-2-yl)ethanol (CAS 1344505-41-4) is the chirally pure (2S)-enantiomer essential for stereoselective synthesis of β-lactam antibiotics (penems, carbapenems) and kinase inhibitor libraries. The defined stereocenter dictates final drug configuration and bioactivity; achiral or racemic substitutes cause synthesis failure and costly chiral resolution. Ensure enantiomeric purity and exact regioisomeric identity to guarantee reproducible results in next-generation antibiotic and oncology research programs.

Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
Cat. No. B11808967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Amino-2-(thiazol-2-yl)ethanol
Molecular FormulaC5H8N2OS
Molecular Weight144.20 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C(CO)N
InChIInChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m0/s1
InChIKeyPQHIWASNKXZJSS-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement & Selection Guide: (S)-2-Amino-2-(thiazol-2-yl)ethanol as a Chiral Building Block


(S)-2-Amino-2-(thiazol-2-yl)ethanol (CAS: 1344505-41-4) is a chiral small molecule comprising a thiazole heterocycle linked to an amino alcohol moiety with a defined (2S)-stereocenter [1]. This compound serves as a specialized building block for the synthesis of complex molecules, with its primary documented application being as a key chiral intermediate in the production of β-lactam antibiotics, specifically penems and carbapenems . Its value proposition is anchored in its defined stereochemistry, which is critical for enabling selective downstream reactions and ensuring the correct three-dimensional configuration of final pharmaceutical products .

Critical Selection Factors for (S)-2-Amino-2-(thiazol-2-yl)ethanol vs. Achiral or Structural Analogs


Generic substitution of (S)-2-Amino-2-(thiazol-2-yl)ethanol with achiral analogs or closely related isomers is not scientifically viable for most applications. The molecule's defined (2S)-stereochemistry is not a passive feature; it is a critical determinant of biological function and synthetic utility. Using the incorrect enantiomer, such as the (R)-isomer, or a racemic mixture can lead to a complete loss of desired activity or produce a different pharmacological profile . The specific location of the amino group on the thiazole ring (position 2) also dictates unique reactivity and binding properties compared to other thiazole regioisomers . Therefore, procurement specifications must include enantiomeric purity and exact structural identity to ensure reproducible results and avoid costly, failed syntheses.

Quantifiable Differentiation Evidence for (S)-2-Amino-2-(thiazol-2-yl)ethanol


Stereochemical Purity as a Key Procurement Metric: (S)-Enantiomer vs. Racemate

The primary procurement differentiator is the high enantiomeric purity of the (S)-isomer. Commercial sources consistently supply this compound with verified stereochemical integrity, reporting purities of 97% and 98% for the free base and dihydrochloride salt [REFS-1, REFS-2]. This contrasts sharply with a racemic mixture (50:50 S:R) or the (R)-enantiomer, where the unwanted isomer would act as an impurity and could severely compromise the stereochemical outcome of chiral syntheses, particularly for diastereomeric control in complex molecule construction .

Chiral Synthesis β-Lactam Antibiotics Enantiomeric Purity

Validated Role in β-Lactam Antibiotic Synthesis: A Defined Synthetic Niche

The compound's most specific and validated application is as a key chiral intermediate in the synthesis of certain β-lactam antibiotics, particularly penems and carbapenems . This is a well-defined synthetic route where the (S)-2-Amino-2-(thiazol-2-yl)ethanol scaffold is incorporated into the final antibiotic structure. In contrast, structurally related thiazole-amino alcohols that lack this specific (2S) configuration or have different ring attachments are not documented as intermediates in these same high-value synthetic pathways . This creates a clear, application-based procurement driver.

Medicinal Chemistry Antibiotic Synthesis β-Lactams

Kinase Inhibitor Potential: Leveraging a Privileged Pharmacophore

The 2-aminothiazole moiety, of which (S)-2-Amino-2-(thiazol-2-yl)ethanol is a specific chiral embodiment, is a recognized 'privileged structure' in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors [REFS-1, REFS-2]. The scaffold has yielded compounds with potent activity against a range of kinases. For instance, 2-aminothiazole derivatives have been reported with IC50 values of 3.4 μM against protein kinase CK2 [1], 4.25 nM against CHK1 [3], and dual SphK1/SphK2 inhibition at 7.3/6.5 μM . This establishes a strong class-level rationale for using (S)-2-Amino-2-(thiazol-2-yl)ethanol as a starting point for kinase inhibitor discovery programs, offering a distinct advantage over non-thiazole containing amino alcohols which lack this validated kinase-binding pharmacophore.

Kinase Inhibition Drug Discovery 2-Aminothiazole Scaffold

Application Scenarios: Where (S)-2-Amino-2-(thiazol-2-yl)ethanol Delivers Value


Asymmetric Synthesis of Advanced β-Lactam Antibiotics

For medicinal chemistry groups focused on next-generation β-lactamase-resistant antibiotics, (S)-2-Amino-2-(thiazol-2-yl)ethanol is a critical starting material. Its defined (2S)-stereocenter is essential for controlling the stereochemistry of the final antibiotic structure, which is directly linked to its ability to inhibit bacterial cell wall synthesis. Using the racemate would necessitate a difficult and yield-reducing chiral separation step. The compound is specifically noted for its use in the synthesis of penems and carbapenems, which are vital last-resort antibiotics .

Kinase Inhibitor Drug Discovery Programs

In early-stage drug discovery, (S)-2-Amino-2-(thiazol-2-yl)ethanol serves as a versatile and validated starting point for generating focused libraries of potential kinase inhibitors. The 2-aminothiazole core is a proven pharmacophore for engaging the ATP-binding pocket of numerous kinases [REFS-1, REFS-2]. Incorporating this chiral amino alcohol building block allows medicinal chemists to quickly explore chemical space around a privileged structure, with the goal of identifying potent and selective leads for targets like CK2, CHK1, or sphingosine kinases, which are implicated in cancer and inflammatory diseases.

Development of Chiral Ligands for Asymmetric Catalysis

The combination of a rigid thiazole heterocycle and a flexible, chiral amino alcohol backbone makes this compound a strong candidate for developing novel chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen and sulfur atoms of the thiazole ring, along with the amino and hydroxyl groups, provide multiple potential coordination sites to transition metals, while the (2S)-center creates a well-defined chiral environment. This could be leveraged to create new catalysts for reactions such as asymmetric hydrogenation or cross-coupling, offering researchers a tool to develop more efficient and selective synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-2-Amino-2-(thiazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.